Fmoc-Ser(tBu)-ODhbt Fmoc-Ser(tBu)-ODhbt
Brand Name: Vulcanchem
CAS No.: 109434-27-7
VCID: VC21537148
InChI: InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)/t25-/m0/s1
SMILES: CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C29H28N4O6
Molecular Weight: 528.6 g/mol

Fmoc-Ser(tBu)-ODhbt

CAS No.: 109434-27-7

VCID: VC21537148

Molecular Formula: C29H28N4O6

Molecular Weight: 528.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Ser(tBu)-ODhbt - 109434-27-7

Description

Fmoc-Ser(tBu)-ODhbt, chemically known as N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine-3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl ester, is a specialized derivative of serine used primarily in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group for the amino terminus, a tert-butyl (tBu) protecting group for the hydroxyl group of serine, and a 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) ester moiety.

Applications in Peptide Synthesis

Fmoc-Ser(tBu)-ODhbt plays a crucial role in solid-phase peptide synthesis (SPPS), a widely adopted method for constructing peptides with high purity and yield. The protective groups in this compound facilitate controlled reactions, enabling chemists to manipulate the synthesis process effectively.

Synthesis Process

The synthesis of Fmoc-Ser(tBu)-ODhbt typically involves several key steps under anhydrous conditions to prevent hydrolysis of sensitive functional groups. Solvents like dimethylformamide and specific reagents such as thionyl chloride are used during initial steps to ensure effective protection and ester formation.

Research Findings and Biological Implications

While specific biological activities of Fmoc-Ser(tBu)-ODhbt are not extensively documented, its role in peptide synthesis suggests potential applications in drug development and therapeutic formulations. The serine residue is known for its involvement in enzyme active sites and signaling pathways, indicating that peptides synthesized with this compound could exhibit biological activities relevant to these functions.

Comparison with Other Compounds

Fmoc-Ser(tBu)-ODhbt stands out due to its combination of protective groups that allow for selective deprotection under mild conditions, making it particularly useful in complex peptide synthesis where multiple protecting groups are involved. Here is a comparison with other similar compounds:

Compound NameStructure/Functional GroupsUnique Features
Fmoc-Asp(ODmb)-OHAspartic acid derivative with Dmab protectionQuasi-orthogonal protection for cyclic peptides
Fmoc-Glu(OtBu)-OHGlutamic acid derivative with tBu protectionUsed for synthesizing peptides with acidic residues
Fmoc-Ser(But)-OHSerine derivative with butyl protectionSimilar protective strategy but different side chains
Fmoc-Lys(Boc)-OHLysine derivative with Boc protectionUtilized for basic amino acids in peptide synthesis
CAS No. 109434-27-7
Product Name Fmoc-Ser(tBu)-ODhbt
Molecular Formula C29H28N4O6
Molecular Weight 528.6 g/mol
IUPAC Name (4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate
Standard InChI InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)/t25-/m0/s1
Standard InChIKey NCZXTUHFIKZNNH-VWLOTQADSA-N
Isomeric SMILES CC(C)(C)OC[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Synonyms Fmoc-Ser(tBu)-ODhbt;109434-27-7;Fmoc-O-tert-butyl-L-serine3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-ylester;Fmoc-O-tert-butyl-D-serine3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazineester;201210-27-7;F0148_SIGMA;47455_FLUKA;CTK8E9972;6989AH;ZINC71788091;RT-013024;Fmoc-O-tert-Butyl-L-serine3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-ylester
PubChem Compound 14189495
Last Modified Aug 15 2023

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